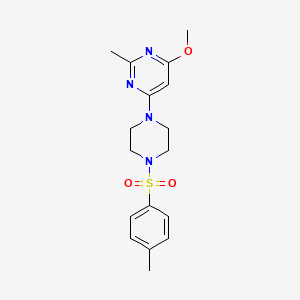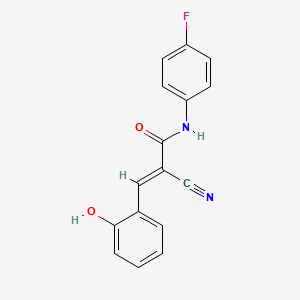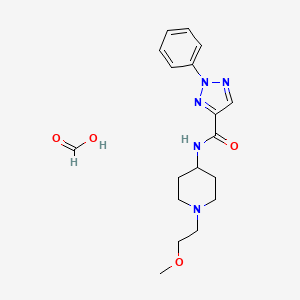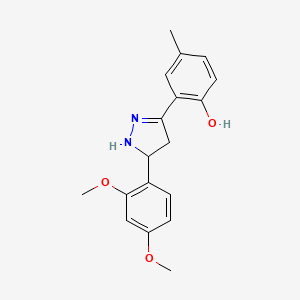![molecular formula C12H18N2O B2702473 3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine CAS No. 2198301-27-6](/img/structure/B2702473.png)
3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine, also known as Nicotine, is a compound with the molecular formula C10H14N2 . It is an N-alkylpyrrolidine that consists of N-methylpyrrolidine bearing a pyridin-3-yl substituent at position 2 . It has been shown in laboratory studies to alleviate smoking habits .
Synthesis Analysis
The synthesis of pyridines and related compounds has been extensively studied. Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields . A nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The molecular weight of this compound is 162.2316 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Catalysis and Chemical Transformations
A study utilized a polymer-protected palladium colloid (Pd/PVP) to catalyze H−D exchange between D2O solvent and pyridine derivatives, including substituted pyridines and related N-heterocycles. This process demonstrates the potential of "3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" in facilitating selective deuteration of molecules, which is valuable in the synthesis of labeled compounds for chemical studies and pharmaceutical development (Guy & Shapley, 2009).
Synthesis of Heterocyclic Compounds
Research on the 1,3-dipolar addition of 2-Benzonitrilio-2-propanid to 7-Methylthieno[2,3-c]pyridine 1,1-Dioxide has led to the formation of pyrroline and pyrrolidine derivatives. This reaction pathway underscores the utility of pyridine derivatives in constructing complex heterocyclic frameworks, which are prevalent in many biologically active compounds and pharmaceuticals (Fischer & Schneider, 1983).
Molecular Interactions and Ligand Design
A study on potential hemilabile (imino)pyridine palladium(II) complexes as selective ethylene dimerization catalysts highlights the role of pyridine derivatives in designing ligands for catalytic applications. These complexes demonstrate how altering the pyridine structure can influence catalytic activity and selectivity, providing insights into tailoring catalysts for specific chemical transformations (Nyamato, Ojwach, & Akerman, 2015).
Mécanisme D'action
Target of Action
The primary target of the compound 3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is the nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound interacts with its target, the nicotinic acetylcholine receptor, by acting as a potent agonist . This means that it binds to the receptor and activates it, leading to a series of changes in the cell.
Biochemical Pathways
Upon activation of the nicotinic acetylcholine receptor by this compound, a series of biochemical pathways are affected. These include the release of neurotransmitters, which are chemicals that transmit signals across a synapse from one neuron to another .
Result of Action
The molecular and cellular effects of this compound’s action include the activation of the nicotinic acetylcholine receptor and the subsequent release of neurotransmitters. This can lead to various physiological effects, depending on the specific type of receptor and its location in the body .
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-5-3-7-13-12(10)15-9-11-6-4-8-14(11)2/h3,5,7,11H,4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJKIVQHNCKXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCCN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2702391.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2702394.png)

![N-(2-ethylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2702399.png)
![1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2702402.png)
![N-[(1R)-1-Cyano-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2702403.png)

![1-(5-chloro-2-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2702406.png)
![N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702407.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2702410.png)
![8-(3-chloro-2-methylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2702413.png)
